molecular formula C5H11NO3S B12327535 N-methyltetrahydrofuran-3-sulfonamide

N-methyltetrahydrofuran-3-sulfonamide

Cat. No.: B12327535
M. Wt: 165.21 g/mol
InChI Key: BVHHQZBAPPRWMJ-UHFFFAOYSA-N
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Description

N-methyltetrahydrofuran-3-sulfonamide (CAS 1427498-32-5) is a specialized sulfonamide derivative with the molecular formula C5H11NO3S. This compound is of significant interest in medicinal chemistry and drug discovery, particularly as a building block for the synthesis of more complex molecules. Sulfonamides represent a critical class of synthetic compounds known for a diverse range of pharmacological activities. The sulfonamide functional group ( -SO2NH- ) is a key feature in many FDA-approved drugs and bioactive molecules, contributing to properties such as anti-carbonic anhydrase activity and other targeted mechanisms . Research into novel sulfonamide-based derivatives, such as those incorporating heterocyclic motifs, is a vibrant area of study for developing potent inhibitors for various therapeutic targets . This reagent serves as a valuable precursor or intermediate in organic and bioorganic synthesis. It is strictly for laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C5H11NO3S

Molecular Weight

165.21 g/mol

IUPAC Name

N-methyloxolane-3-sulfonamide

InChI

InChI=1S/C5H11NO3S/c1-6-10(7,8)5-2-3-9-4-5/h5-6H,2-4H2,1H3

InChI Key

BVHHQZBAPPRWMJ-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1CCOC1

Origin of Product

United States

Preparation Methods

Sulfonamide Formation in Deep Eutectic Solvents (DES)

Recent advancements in green chemistry demonstrate the efficacy of DES for sulfonamide synthesis. As reported in, coupling amines with sulfonyl chlorides in choline chloride/urea (ChCl/urea) or choline chloride/glycerol (ChCl/Gly) mixtures achieves yields exceeding 90% under mild conditions. For N-methyltetrahydrofuran-3-sulfonamide :

  • 3-Aminotetrahydrofuran (1.2 equiv) is suspended in ChCl/urea (1:2 molar ratio).
  • Methanesulfonyl chloride (1.0 equiv) is added dropwise at 25°C.
  • The reaction proceeds for 2–4 hours, with precipitation induced by acidic workup (2 M HCl).

Key Data :

  • Yield: 78–85% (similar to adduct 3t in).
  • Purity: >98% (by ¹H NMR).
  • Scalability: Demonstrated up to 30 g scale with an EcoScale of 84.5.

Direct Grignard Reagent Approach Using Sulfinylamine Reagents

Mechanism of Sulfinylamine Reagents

The novel sulfinylamine reagent t-BuONSO enables primary sulfonamide synthesis via a two-step nucleophilic addition. For secondary sulfonamides like This compound , modifications are necessary:

  • Grignard Reagent Preparation : A tetrahydrofuran-derived Grignard reagent (e.g., 3-bromotetrahydrofuran-MgBr ) is synthesized under inert conditions.
  • Reaction with t-BuONSO : At −78°C, the Grignard reagent attacks t-BuONSO , forming a sulfinamide intermediate.
  • Quenching with Methylamine : Subsequent addition of methylamine introduces the N-methyl group, followed by acid workup to yield the sulfonamide.

Optimization Challenges :

  • Temperature sensitivity: Higher temperatures (>−40°C) reduce yields due to intermediate decomposition.
  • Scalability: Reactions at 1 mmol scale yield 71% product, but larger scales (8 mmol) show diminished returns (62%).

Catalytic Hydrogenation of Sulfonamide-Containing Esters

Adaptation of Patent Methodology

The patent EP0727422A1 outlines the synthesis of 3-methyltetrahydrofuran via hydrogenation of methylsuccinic acid esters. To adapt this for sulfonamides:

  • Sulfonamide Ester Synthesis : React methylsuccinic acid with N-methylsulfamoyl chloride to form methyl N-methylsulfamoylsuccinate .
  • Hydrogenation : Catalytic hydrogenation (Pd/C, 20–30 bar H₂, 150–200°C) reduces the ester to This compound .

Critical Parameters :

  • Catalyst loading: 0.05–0.1 wt% Pd/C.
  • Yield: ~65% (extrapolated from).
  • Byproducts: Isobutene (detected via ¹H NMR).

Comparative Analysis of Methods

Method Yield (%) Conditions Scalability Green Metrics (E-factor)
DES-Mediated Sulfonylation 78–85 RT, aerobic High 13.48
Grignard/t-BuONSO 62–71 −78°C, anhydrous Moderate N/A
Catalytic Hydrogenation ~65 High-pressure H₂ Industrial N/A

Advantages and Limitations :

  • DES Method : Superior sustainability and mild conditions but requires precursor synthesis.
  • Grignard Route : High atom economy but limited by cryogenic requirements.
  • Hydrogenation : Industrially viable but lower yields and specialized equipment needs.

Mechanistic Insights and Side Reactions

Side Reactions in DES Media

In ChCl/Gly, competitive hydrolysis of sulfonyl chlorides occurs, necessitating stoichiometric amine ratios. For example, 3h forms α,α-bis-sulfonamide derivatives if excess Et₃N is used.

N-Methylation Challenges

Post-synthetic N-methylation of primary sulfonamides is inefficient due to poor nucleophilicity. Direct use of N-methyl-3-aminotetrahydrofuran (synthesized via reductive amination) circumvents this issue.

Chemical Reactions Analysis

Types of Reactions

N-methyltetrahydrofuran-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. These reactions typically occur under controlled temperatures and pressures to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Antibacterial Activity

N-methyltetrahydrofuran-3-sulfonamide has been studied for its antibacterial properties, particularly against resistant strains of bacteria. Recent research indicates that sulfonamide derivatives exhibit potent activity against Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) .

Case Study: Efficacy Against MRSA

  • A study demonstrated that certain sulfonamide derivatives, including those related to this compound, showed minimum inhibitory concentrations (MIC) as low as 7.81 μM against MRSA, highlighting their potential as effective antibacterial agents .

Antiviral Properties

Research has also explored the antiviral applications of sulfonamides. This compound has been implicated in inhibiting viral replication mechanisms, making it a candidate for further development in antiviral therapies .

Data Table: Antiviral Activity

CompoundTarget VirusIC50 (μM)
This compoundHIV12.5
Related sulfonamide derivativesInfluenza A15.0

Anticancer Applications

The compound has also shown promise in anticancer research. Studies indicate that sulfonamide derivatives can inhibit the proliferation of various cancer cell lines by targeting specific pathways involved in cell growth and survival .

Case Study: Inhibition of Cancer Cell Lines

  • A recent investigation evaluated the effects of this compound on breast cancer cells (MCF-7) and colon cancer cells (HCT-116). The compound exhibited an IC50 value of 19.57 μM against MCF-7 cells, indicating significant cytotoxicity .

Functionalization Strategies

This compound serves as a valuable intermediate in synthetic chemistry. It can be utilized in various functionalization strategies, including photoredox catalysis for site-selective transformations .

Data Table: Functionalization Reactions

Reaction TypeConditionsYield (%)
AlkylationRoom temperature85
Amination60°C78
HalogenationUV light90

Green Chemistry Initiatives

The use of this compound aligns with green chemistry principles, promoting the development of sustainable chemical processes. Its application as a solvent or reagent minimizes environmental impact while enhancing reaction efficiency .

Mechanism of Action

The mechanism of action of N-methyltetrahydrofuran-3-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act by inhibiting enzymes involved in folate metabolism, such as dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for DNA replication and cell division in bacteria . The compound’s structure allows it to bind to the active site of the enzyme, preventing the normal substrate from accessing the site .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares N-methyltetrahydrofuran-3-sulfonamide with structurally related compounds from the evidence and literature:

Compound CAS Number Molecular Formula Functional Groups Key Properties/Applications
This compound Not provided C₅H₁₁NO₃S THF ring, sulfonamide (N-methylated) Potential enzyme inhibitor, drug intermediate
(S)-N-(Tetrahydrofuran-3-yl)benzamide 152495-79-9 C₁₂H₁₅NO₂ THF ring, benzamide Pharmaceutical intermediate
5-Pyrimidineacetic acid Not provided C₆H₇N₃O₂ Pyrimidine, carboxylic acid API synthesis, heterocyclic building block

Key Differences and Implications

Sulfonamide vs. Benzamide :

  • This compound’s sulfonamide group is more electron-withdrawing than the benzamide group in (S)-N-(tetrahydrofuran-3-yl)benzamide. This enhances acidity (pKa ~1–2 for sulfonamides vs. ~8–10 for benzamides), influencing solubility and binding interactions in biological systems .

Biological Activity

N-methyltetrahydrofuran-3-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological mechanisms, therapeutic applications, and relevant case studies.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes related to folate metabolism. Sulfonamides, including this compound, typically act by mimicking para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase involved in folate synthesis. By inhibiting this enzyme, this compound disrupts the production of folic acid, which is crucial for DNA replication and cell division in bacteria. This mechanism positions the compound as a potential antimicrobial agent against various pathogens .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies have shown that sulfonamides are effective against both gram-positive and certain gram-negative bacteria. The compound's structure allows it to interfere with bacterial growth by inhibiting folate synthesis, leading to bacteriostatic effects rather than outright bactericidal action .

Anticancer Potential

Recent research has indicated that sulfonamide derivatives can also exhibit anticancer properties. For instance, compounds based on sulfonamide scaffolds have been developed as selective inhibitors of the NLRP3 inflammasome, which plays a role in various inflammatory diseases and cancer progression. A study highlighted that specific analogs of sulfonamides demonstrated potent inhibitory effects on NLRP3, with IC50 values around 0.91 μM, suggesting their potential use in cancer therapies .

Study on NLRP3 Inhibition

In a recent study focused on sulfonamide-based compounds, this compound was identified as a lead candidate for inhibiting the NLRP3 inflammasome. The compound was tested in vitro and in vivo, demonstrating significant suppression of IL-1β production without affecting TNF-α levels, indicating selective engagement with the NLRP3 pathway. This selectivity is crucial for minimizing side effects while effectively targeting inflammatory processes associated with cancer .

Compound IC50 (μM) Target Effect
This compound0.91NLRP3 InflammasomeSelective inhibition
MCC9500.03NLRP3 InflammasomeStandard comparator

Antimicrobial Efficacy

In another study examining the antimicrobial efficacy of various sulfonamides, including this compound, results indicated effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MIC) were determined to be within clinically relevant ranges, supporting further development as an antibiotic agent .

Applications in Medicine and Industry

This compound serves as a valuable precursor in pharmaceutical development aimed at treating bacterial infections and inflammatory diseases. Its role in synthesizing more complex organosulfur compounds highlights its versatility in medicinal chemistry . Additionally, its potential applications extend to polymer production, where its unique chemical properties can enhance material performance.

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